molecular formula C9H17NO2 B13520723 4-Isopropylpiperidine-4-carboxylic acid

4-Isopropylpiperidine-4-carboxylic acid

Cat. No.: B13520723
M. Wt: 171.24 g/mol
InChI Key: NPSDVLYLSVMFNL-UHFFFAOYSA-N
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Description

4-Isopropylpiperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with an isopropyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylpiperidine-4-carboxylic acid can be achieved through several methods:

    From Piperidine Derivatives: One common method involves the alkylation of piperidine with isopropyl halides, followed by carboxylation. This process typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the alkylation reaction.

    From Carboxylic Acid Precursors: Another approach involves the direct carboxylation of isopropylpiperidine using carbon dioxide (CO2) under high pressure and temperature conditions, often in the presence of a catalyst such as palladium or nickel.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups such as esters or amides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Esters or amides.

Scientific Research Applications

4-Isopropylpiperidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

    Catalysis: Functionalized derivatives of this compound are used as catalysts in organic reactions, including hydrogenation and cycloaddition reactions.

Mechanism of Action

The mechanism of action of 4-Isopropylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. For example, it may interact with GABA receptors, affecting neurotransmission in the brain.

Comparison with Similar Compounds

4-Isopropylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

    Piperidine-4-carboxylic acid: Lacks the isopropyl group, resulting in different chemical properties and biological activities.

    Isonipecotic acid: Another piperidine derivative with a carboxylic acid group, but without the isopropyl substitution, leading to distinct pharmacological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other piperidine derivatives.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-propan-2-ylpiperidine-4-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-7(2)9(8(11)12)3-5-10-6-4-9/h7,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

NPSDVLYLSVMFNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCNCC1)C(=O)O

Origin of Product

United States

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